5-methoxy-N-(3-methoxyphenyl)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide
Description
The compound 5-methoxy-N-(3-methoxyphenyl)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide is a benzofuran derivative characterized by three methoxy substituents: at the 5-position of the benzofuran core, the 3-position of the N-bound phenyl group, and the 4-position of the adjacent phenyl ring.
Properties
Molecular Formula |
C24H21NO5 |
|---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
5-methoxy-N-(3-methoxyphenyl)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide |
InChI |
InChI=1S/C24H21NO5/c1-27-17-9-7-15(8-10-17)23-22(20-14-19(29-3)11-12-21(20)30-23)24(26)25-16-5-4-6-18(13-16)28-2/h4-14H,1-3H3,(H,25,26) |
InChI Key |
GQLCGMIWZJMVQE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=C(O2)C=CC(=C3)OC)C(=O)NC4=CC(=CC=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-N-(3-methoxyphenyl)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide typically involves multi-step organic reactions. Common synthetic routes may include:
Aldol Condensation: Combining aldehydes and ketones to form the benzofuran core.
Methoxylation: Introducing methoxy groups through nucleophilic substitution reactions.
Amidation: Forming the carboxamide group by reacting the carboxylic acid derivative with an amine.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions could target the carboxamide group, converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions could occur at the benzofuran ring, introducing various substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used, but could include hydroxylated, aminated, or halogenated derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- Molecular Formula : C₃₀H₃₃O₅
- Molecular Weight : 450.5 g/mol
- IUPAC Name : 5-Methoxy-N-(3-methoxyphenyl)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide
The structure features multiple methoxy groups, which are known to influence the compound's biological activities by enhancing lipophilicity and modulating receptor interactions.
Antimicrobial Activity
Research indicates that benzofuran derivatives, including this compound, possess antimicrobial properties. A study demonstrated that similar compounds exhibited activity against various Gram-positive and Gram-negative bacteria, as well as fungi, suggesting potential applications in treating infections caused by resistant strains .
Anticancer Properties
Benzofuran derivatives have been extensively studied for their anticancer effects. Notably, compounds with similar structures have shown significant antiproliferative activity against various cancer cell lines. For instance, a recent review highlighted that certain benzofuran derivatives exhibited enhanced potency against human cancer cells compared to standard chemotherapeutics . The mechanism often involves the inhibition of tubulin polymerization, which is crucial for cancer cell division.
Anti-metastatic Effects
Recent studies have explored the anti-metastatic properties of benzofuran derivatives in hepatocellular carcinoma (HCC). Compounds similar to this compound were found to inhibit cell migration and invasion by modulating epithelial-mesenchymal transition markers, which are critical in cancer metastasis .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of benzofuran derivatives. Modifications at specific positions on the benzofuran ring have been shown to significantly alter biological activity. For example, the introduction of methoxy groups at different positions can enhance anticancer potency and selectivity .
| Modification Position | Effect on Activity |
|---|---|
| C-6 Methoxy | Increased potency in cancer cell lines |
| C-7 Methoxy | Moderate activity enhancement |
| C-3 Methyl | Significant increase in antiproliferative activity |
Case Study 1: Antimicrobial Evaluation
A study synthesized various benzofuran derivatives and tested their antimicrobial activities against a range of pathogens. The results indicated that some derivatives exhibited minimum inhibitory concentrations (MIC) as low as 50 μg/mL against Gram-positive bacteria, demonstrating their potential as new antimicrobial agents .
Case Study 2: Cancer Cell Line Studies
In a series of experiments involving different cancer cell lines, compounds structurally related to this compound showed a remarkable ability to inhibit cell proliferation. The most active compounds had GI50 values below 1 μM, indicating potent anticancer activity .
Mechanism of Action
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include:
Binding to Receptors: Modulating biological responses by binding to specific receptors.
Enzyme Inhibition: Inhibiting enzymes involved in disease pathways.
Signal Transduction: Affecting cellular signaling pathways.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
A critical factor in benzofuran derivatives is the position of methoxy groups, which modulate electron density and steric bulk. Key comparisons include:
- 5-Methoxy-N-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide (): Structural Differences: Replaces the 2-(4-methoxyphenyl) group with a 2-methyl and shifts the N-bound methoxy from 3- to 4-position. The 4-methoxy on the N-phenyl group may improve crystallinity due to symmetric packing .
N-(6-Methoxybenzothiazole-2-yl)-2-(3/4-methoxyphenyl)acetamides ():
Heterocyclic Core Modifications
The benzofuran core’s bioisosteric replacements influence pharmacokinetics:
Pharmacological and Physicochemical Properties
Tabulated Comparison of Key Analogs
Research Findings and Implications
- Crystallinity and Packing : Symmetric methoxy groups (e.g., 4-OCH₃ in ) favor ordered crystal lattices, as seen in SHELX-refined structures (). The target compound’s asymmetric 3-OCH₃ and 4-OCH₃ may require advanced refinement tools like SHELXL for accurate modeling .
- Bioactivity : Methoxy groups at para positions (e.g., JWH-201) correlate with improved receptor binding, suggesting the target’s 4-OCH₃ phenyl group may enhance target engagement .
- Metabolic Stability : Bulky 2-(4-OCH₃Ph) substituents may reduce oxidative metabolism compared to 2-methyl analogs (), extending half-life .
Biological Activity
5-Methoxy-N-(3-methoxyphenyl)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide is a synthetic compound belonging to the benzofuran class, known for its diverse biological activities. This article explores its biological activity, focusing on anticancer properties, antimicrobial effects, and other pharmacological potentials based on recent studies.
Structure and Properties
The compound's chemical structure can be represented as follows:
This structure features multiple methoxy groups and a benzofuran moiety, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzofuran derivatives, including the compound . The following table summarizes key findings from various research studies on its cytotoxic effects against different cancer cell lines:
The compound exhibited significant cytotoxicity against A549 lung cancer cells, with an IC50 value of 27.49 µM, indicating its potential as an anticancer agent. Additionally, it showed moderate activity against HeLa cells.
The mechanism of action for this compound appears to involve the induction of apoptosis and inhibition of cell migration and invasion in cancer cells. Key molecular pathways affected include:
- E-cadherin regulation : Increased expression of E-cadherin was noted, which is associated with reduced invasiveness in cancer cells.
- MMP-9 inhibition : The compound significantly decreased MMP-9 levels, which play a crucial role in tumor metastasis.
Antimicrobial Activity
Benzofuran derivatives have also been evaluated for their antimicrobial properties. A study reported promising antibacterial activity against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
These findings suggest that the compound may have potential applications in treating bacterial infections.
Case Studies
- Anticancer Study : A study conducted on Huh7 hepatocellular carcinoma cells demonstrated that treatment with the compound resulted in reduced cell viability and inhibited migratory capacity, suggesting its effectiveness in preventing metastasis .
- Antimicrobial Evaluation : Another investigation revealed that the compound exhibited significant antibacterial effects against common pathogens, supporting its potential use as an antimicrobial agent .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the benzofuran core in 5-methoxy-N-(3-methoxyphenyl)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide?
- Methodological Answer : The benzofuran scaffold can be synthesized via cascade [3,3]-sigmatropic rearrangements followed by aromatization, as demonstrated in structurally related benzofuran derivatives. Key steps include:
- Cyclization : Use NaH in THF to deprotonate intermediates, enabling intramolecular cyclization .
- Substituent Introduction : Methoxy groups can be introduced via nucleophilic substitution or Suzuki-Miyaura cross-coupling using aryl boronic acids (e.g., 4-methoxyphenylboronic acid) .
- Carboxamide Formation : React the benzofuran-3-carbonyl chloride with 3-methoxyaniline under anhydrous conditions .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and aromaticity patterns. For example, methoxy protons typically resonate at δ 3.7–3.9 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (expected: ~433.4 g/mol).
- X-ray Crystallography : For unambiguous structural confirmation, as applied to similar benzofuran derivatives .
Q. How can researchers preliminarily assess the compound's bioactivity?
- Methodological Answer :
- In Vitro Assays : Screen for antioxidant activity using DPPH radical scavenging assays, comparing against standards like ascorbic acid .
- Anti-inflammatory Testing : Measure inhibition of COX-2 or TNF-α production in macrophage cell lines (e.g., RAW 264.7) .
- Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate selective toxicity .
Advanced Research Questions
Q. How can contradictory data on the compound’s bioactivity across studies be resolved?
- Methodological Answer :
- Dose-Response Validation : Replicate assays with standardized concentrations (e.g., 1–100 µM) to identify potency thresholds .
- Metabolic Stability Testing : Evaluate hepatic metabolism using microsomal assays to rule out false negatives due to rapid degradation .
- Structural Analog Comparison : Compare results with analogs (e.g., 3-methylbenzofuran derivatives) to isolate substituent-specific effects .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to receptors like estrogen receptors (ERα/β) or kinases, leveraging PubChem’s 3D conformer data .
- QSAR Modeling : Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and H-bond donors .
Q. How can synthetic routes be optimized for scalability without compromising yield?
- Methodological Answer :
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) for Suzuki couplings to improve efficiency .
- Solvent Optimization : Replace THF with greener solvents (e.g., 2-MeTHF) in cyclization steps .
- Purification Strategies : Use flash chromatography with gradients of ethyl acetate/hexane for intermediates, followed by recrystallization for the final product .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
